molecular formula C25H32N2O3 B11326860 3,6,7-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide CAS No. 1018051-30-3

3,6,7-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11326860
CAS No.: 1018051-30-3
M. Wt: 408.5 g/mol
InChI Key: LBWVGLODZKNUSY-UHFFFAOYSA-N
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Description

3,6,7-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core with various substituents, including methyl groups, a furan ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Furan Ring: This can be done through coupling reactions, such as Suzuki or Stille coupling.

    Incorporation of the Piperidine Moiety: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6,7-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It could be explored for its potential as a therapeutic agent due to its complex structure and functional groups.

    Materials Science: The compound might be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Its interactions with biological molecules could be studied to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism by which 3,6,7-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,6,7-trimethyl-1-benzofuran-2-carboxamide
  • N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

Properties

CAS No.

1018051-30-3

Molecular Formula

C25H32N2O3

Molecular Weight

408.5 g/mol

IUPAC Name

3,6,7-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H32N2O3/c1-15-10-12-27(13-11-15)21(22-9-7-17(3)29-22)14-26-25(28)24-19(5)20-8-6-16(2)18(4)23(20)30-24/h6-9,15,21H,10-14H2,1-5H3,(H,26,28)

InChI Key

LBWVGLODZKNUSY-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=C(C3=C(O2)C(=C(C=C3)C)C)C)C4=CC=C(O4)C

Origin of Product

United States

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